Kazinol Q

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

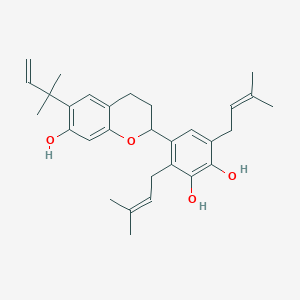

Kazinol Q is a natural product found in Broussonetia kazinoki with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:

Kazinol Q has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), which is crucial for the epigenetic regulation of genes associated with cancer. The compound exhibits an IC50 value of 7 µM against DNMT1, indicating its potency as a DNMT inhibitor. This inhibition leads to the reactivation of silenced genes such as E-cadherin in breast cancer cells, contributing to its anticancer effects .

Cell Viability Studies:

Research indicates that this compound suppresses the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer) cells. The mechanism involves the induction of apoptosis, which is further supported by the protective effect observed when DNMT1 is ectopically expressed .

Induction of DNA Damage

Reactive Oxygen Species Generation:

this compound has been shown to enhance cell death in gastric carcinoma cells when combined with copper ions (Cu(II)). The presence of this compound increases the production of reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2), leading to significant DNA breakage and subsequent necrosis in treated cells. This pro-oxidant activity suggests a potential application in targeted cancer therapies where oxidative stress can be leveraged to induce cell death .

Tyrosinase Inhibition

Skin Whitening Agent:

this compound exhibits significant tyrosinase inhibitory activity, making it a candidate for use in skin-whitening products. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can reduce pigmentation. The compound's effectiveness as a skin-whitening agent has been recognized by regulatory bodies such as the Korea Food and Drug Administration (KFDA) .

Microbial Transformation and Metabolite Production

Enhanced Biological Activity:

Studies have demonstrated that microbial transformation can enhance the biological activities of this compound and related compounds. For instance, transformation using Mucor hiemalis yielded several metabolites with improved tyrosinase inhibitory activities compared to the parent compound . This suggests that microbial processes can be harnessed to develop more potent therapeutic agents from natural products.

Summary Table of Applications

Case Studies

-

Breast Cancer Study:

A study evaluated this compound's effect on MDA-MB-231 breast cancer cells, demonstrating its ability to reactivate E-cadherin expression through DNMT inhibition, leading to reduced cell proliferation and increased apoptosis . -

Gastric Carcinoma Research:

In gastric carcinoma SCM-1 cells, this compound was shown to significantly decrease cell viability when combined with Cu(II), highlighting its potential as a therapeutic agent through ROS-mediated mechanisms . -

Tyrosinase Inhibition Analysis:

The efficacy of this compound as a skin-whitening agent was confirmed through various assays measuring its inhibitory effects on tyrosinase, showcasing its potential for cosmetic applications .

Análisis De Reacciones Químicas

Oxidation Reactions

Kazinol Q can undergo oxidation, leading to the formation of reactive oxygen species (ROS) that may contribute to its biological activity. In the presence of copper ions (Cu(II)), this compound has been shown to induce DNA breakage through the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) and superoxide anions (O2-). This reaction highlights the compound's potential as a prooxidant agent in cancer therapy.

Interactions with Cellular Pathways

Studies have shown that this compound interacts with various cellular pathways. Notably, it enhances cell death induced by copper ions through ROS generation. This interaction suggests that this compound could be utilized in combination therapies where oxidative stress is leveraged to target cancer cells specifically. Furthermore, its role in modulating inflammatory responses indicates potential applications in treating inflammatory diseases.

Inhibition of DNA Methyltransferase

This compound has been identified as an inhibitor of recombinant DNMT1 (DNA methyltransferase 1) with an IC50 of 7 μM . It inhibits DNMT activity by competing with cytosine binding, a mechanism similar to that described for (-)-epigallocatechin-3-gallate (EGCG) . this compound exhibits chemical stability and increased hydrophobicity relative to EGCG .

Key Activities of Similar Compounds

| Compound | Source | Key Activities | Unique Features |

|---|---|---|---|

| This compound | Broussonetia kazinoki | Anticancer, antioxidant | High stability and hydrophobicity |

| Kazinol A | Broussonetia kazinoki | Antioxidant, anti-inflammatory | Strong inhibition of platelet aggregation |

| Kazinol D | Broussonetia kazinoki | Anticancer | Different structural modifications |

| Kazinol U | Broussonetia kazinoki | Antioxidant | Varies in bioactivity |

| Kazinol S | Broussonetia kazinoki | Antioxidant, anticancer | Enhanced DNA damage induction via copper interaction |

| Quercetin | Various plants | Antioxidant, anti-inflammatory | Widely studied; less potent in inducing apoptosis compared to Kazinol S |

| Luteolin | Celery, parsley | Antioxidant, anti-inflammatory | Similar structure but different bioavailability |

| Apigenin | Chamomile | Antioxidant, anticancer | Known for neuroprotective effects |

Propiedades

Fórmula molecular |

C30H38O4 |

|---|---|

Peso molecular |

462.6 g/mol |

Nombre IUPAC |

4-[7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C30H38O4/c1-8-30(6,7)24-16-20-12-14-26(34-27(20)17-25(24)31)23-15-21(11-9-18(2)3)28(32)29(33)22(23)13-10-19(4)5/h8-10,15-17,26,31-33H,1,11-14H2,2-7H3 |

Clave InChI |

QYAYOTREGBICCU-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)C |

Sinónimos |

kazinol Q |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.